molecular formula C11H15N3O B179627 N-(Pyridin-4-YL)piperidine-4-carboxamide CAS No. 110105-35-6

N-(Pyridin-4-YL)piperidine-4-carboxamide

Cat. No. B179627
M. Wt: 205.26 g/mol
InChI Key: RNGJIEPQECNRLG-UHFFFAOYSA-N
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Description

“N-(Pyridin-4-YL)piperidine-4-carboxamide” is a biochemical used for proteomics research . It is also known as “N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride” with a molecular weight of 278.18 .


Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . Another synthesis method involves the reaction of nicotinoyl chloride and 4-aminopyridine .


Molecular Structure Analysis

The molecular structure of “N-(Pyridin-4-YL)piperidine-4-carboxamide” and its derivatives have been characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .


Chemical Reactions Analysis

The chemical reactions of “N-(Pyridin-4-YL)piperidine-4-carboxamide” and its derivatives involve various processes such as gene activation, gene transcription, mutagenesis, carcinogenesis, etc . Many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .


Physical And Chemical Properties Analysis

The product obtained from the synthesis of similar compounds was described as pale yellow in color . The 1H-NMR and 13C NMR spectra were provided in the referenced paper .

Scientific Research Applications

Supramolecular Chemistry

N-(Pyridin-4-YL)piperidine-4-carboxamide: has been utilized in the synthesis of pincer-type tricationic compounds. These compounds are significant in supramolecular chemistry for their ability to form stable 3-dimensional supramolecular synthons. The strong N–H⋯O hydrogen bonds and intermolecular interactions contribute significantly to the overall surface interaction, which is crucial for the development of anion receptors and hydrogen bond interactions that maintain biological processes .

Pharmaceutical Industry

Piperidine derivatives, including N-(Pyridin-4-YL)piperidine-4-carboxamide , play a vital role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are essential for designing drugs due to their significant role in the structure of alkaloids .

Diabetes Management

Compounds related to N-(Pyridin-4-YL)piperidine-4-carboxamide have shown potential in reducing blood glucose levels. This application is particularly relevant in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Material Science

In material science, piperidine derivatives are used in the production of rubber accelerators. These substances speed up the vulcanization of rubber, which is a critical process in manufacturing various rubber products .

Anticancer Research

N-(Pyridin-4-YL)piperidine-4-carboxamide: derivatives have been studied for their anticancer properties. For instance, when breast cancer cell lines were treated with piperine, a derivative, it led to the inhibition of the Akt signaling pathway, which is a promising avenue for cancer treatment .

Computational Chemistry

The compound has also been a subject of interest in computational chemistry studies. The Hirshfeld surface analysis and pairwise interaction energy calculations implemented in these studies provide insights into the electrostatic and dispersion forces in the crystal lattice, which are essential for understanding the stability and reactivity of molecular structures .

Future Directions

The future directions for “N-(Pyridin-4-YL)piperidine-4-carboxamide” and its derivatives could involve further exploration of their anti-angiogenic and DNA cleavage activities . The presence of electron-donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects .

properties

IUPAC Name

N-pyridin-4-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGJIEPQECNRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572732
Record name N-(Pyridin-4-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyridin-4-YL)piperidine-4-carboxamide

CAS RN

110105-35-6
Record name N-(Pyridin-4-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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